Cas no 747388-69-8 (methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate)

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate is a versatile organic compound featuring a benzofuran ring and a functionalized amine group. Its unique structure offers significant advantages in synthetic chemistry, including enhanced stability, reactivity, and tunable biological activity. This compound is particularly valuable for the development of novel pharmaceuticals and agrochemicals.
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate structure
747388-69-8 structure
Product name:methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
CAS No:747388-69-8
MF:C11H13NO3
Molecular Weight:207.225823163986
CID:5232466
PubChem ID:60796055

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate 化学的及び物理的性質

名前と識別子

    • 5-Benzofuranacetic acid, α-amino-2,3-dihydro-, methyl ester
    • methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
    • インチ: 1S/C11H13NO3/c1-14-11(13)10(12)8-2-3-9-7(6-8)4-5-15-9/h2-3,6,10H,4-5,12H2,1H3
    • InChIKey: TUWCWCKKDFQMII-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C2OCCC2=C1)(N)C(=O)OC

計算された属性

  • 精确分子量: 207.09
  • 同位素质量: 207.09
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6A^2

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00974116-1g
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
747388-69-8 95%
1g
¥5180.0 2024-04-18
Enamine
EN300-152076-500mg
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
747388-69-8
500mg
$1111.0 2023-09-26
Enamine
EN300-152076-250mg
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
747388-69-8
250mg
$1065.0 2023-09-26
Enamine
EN300-152076-5000mg
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
747388-69-8
5000mg
$3355.0 2023-09-26
Enamine
EN300-152076-0.25g
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
747388-69-8
0.25g
$1065.0 2023-05-24
Enamine
EN300-152076-0.5g
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
747388-69-8
0.5g
$1111.0 2023-05-24
Enamine
EN300-152076-0.05g
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
747388-69-8
0.05g
$972.0 2023-05-24
Enamine
EN300-152076-2.5g
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
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2.5g
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Ambeed
A1044955-1g
Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
747388-69-8 95%
1g
$755.0 2024-04-17
Enamine
EN300-152076-50mg
methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
747388-69-8
50mg
$972.0 2023-09-26

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate 関連文献

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetateに関する追加情報

Introduction to Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate (CAS No. 747388-69-8)

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate, identified by its CAS number 747388-69-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzofuran core and an amino acid-like structure, has garnered attention due to its potential applications in drug discovery and molecular pharmacology.

The benzofuran moiety is a prominent structural feature in many biologically active compounds, known for its ability to interact with various biological targets. In particular, the 2,3-dihydro-1-benzofuran scaffold is frequently encountered in natural products and synthetic intermediates, contributing to the compound's pharmacological relevance. The presence of an amino group in the side chain enhances its versatility, allowing for further functionalization and derivatization.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic purposes. Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate represents a promising candidate in this context. Its unique structural configuration suggests potential activity against a range of biological targets, including enzymes and receptors involved in disease pathways. This has prompted extensive research into its pharmacological properties and synthetic methodologies.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the benzofuran core efficiently. These methods not only enhance the synthetic pathway but also improve the overall scalability of production.

One of the most compelling aspects of Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate is its potential as a building block for more complex drug molecules. By incorporating this scaffold into larger structures, researchers can explore novel pharmacophores and optimize drug-like properties such as solubility, bioavailability, and metabolic stability. This approach aligns with the growing trend toward structure-based drug design, where molecular complexity is leveraged to achieve desired therapeutic effects.

The compound's amino group also opens up possibilities for covalent interactions with biological targets. This feature is particularly valuable in the development of targeted therapies, where specific binding to disease-causing proteins can lead to enhanced efficacy and reduced side effects. Additionally, the benzofuran ring can be modified to introduce various substituents that fine-tune electronic and steric properties, further tailoring the molecule's biological activity.

In academic research circles, Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate has been studied for its potential role in modulating inflammatory pathways. Preliminary data suggest that derivatives of this compound may exhibit anti-inflammatory effects by interacting with key signaling molecules. Such findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. Further investigation into these mechanisms could pave the way for new therapeutic strategies.

The pharmaceutical industry has also taken notice of this compound's promise. Several companies are exploring its utility as a starting material for novel drug candidates. Collaborative efforts between academia and industry are underway to optimize synthetic routes and evaluate biological activity in vitro and in vivo. These partnerships are crucial for translating laboratory discoveries into viable therapeutic options for patients.

From a chemical biology perspective, Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate offers insights into how structural features influence molecular recognition processes. By studying how this compound interacts with biological targets at the atomic level, researchers can gain valuable insights into drug-receptor binding dynamics. Such knowledge is essential for designing molecules that not only bind effectively but also exhibit optimal pharmacokinetic profiles.

The future prospects of Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate are bright indeed. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, new opportunities will arise for leveraging this compound's unique properties. Whether it serves as a lead compound or a key intermediate in drug development pipelines remains to be seen; however one thing is certain; its contributions to medicinal chemistry will be significant.

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